molecular formula C7H11NO4 B148509 3-Butyramido-3-oxopropanoic acid CAS No. 136179-67-4

3-Butyramido-3-oxopropanoic acid

Cat. No.: B148509
CAS No.: 136179-67-4
M. Wt: 173.17 g/mol
InChI Key: YVZRZLUUQGYCDN-UHFFFAOYSA-N
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Description

3-Butyramido-3-oxopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butanoylamino group attached to a 3-oxopropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyramido-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the use of ammonia-lyases, which catalyze the formation of α,β-unsaturated compounds by elimination of ammonia. This approach is particularly useful for the stereoselective preparation of unnatural amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyramido-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

3-Butyramido-3-oxopropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyramido-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, including protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyramido-3-oxopropanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

136179-67-4

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

3-(butanoylamino)-3-oxopropanoic acid

InChI

InChI=1S/C7H11NO4/c1-2-3-5(9)8-6(10)4-7(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

YVZRZLUUQGYCDN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=O)CC(=O)O

Canonical SMILES

CCCC(=O)NC(=O)CC(=O)O

Synonyms

Propanoic acid, 3-oxo-3-[(1-oxobutyl)amino]-

Origin of Product

United States

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